molecular formula C6H11NO2 B6238081 2-(cyclopropylmethoxy)acetamide CAS No. 1250579-45-3

2-(cyclopropylmethoxy)acetamide

Cat. No.: B6238081
CAS No.: 1250579-45-3
M. Wt: 129.16 g/mol
InChI Key: KJUNZRFGIRKLTM-UHFFFAOYSA-N
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Description

The compound features a pyridine-3,5-dicarbonitrile core substituted with a cyclopropylmethoxy group at the 4-position and a thioacetamide side chain at the 2-position. This design confers high selectivity for A2BAR over other adenosine receptor subtypes, such as A1, A2A, and A3, making it a valuable pharmacological tool and drug candidate .

Properties

CAS No.

1250579-45-3

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

2-(cyclopropylmethoxy)acetamide

InChI

InChI=1S/C6H11NO2/c7-6(8)4-9-3-5-1-2-5/h5H,1-4H2,(H2,7,8)

InChI Key

KJUNZRFGIRKLTM-UHFFFAOYSA-N

Canonical SMILES

C1CC1COCC(=O)N

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for preparing 2-(cyclopropylmethoxy)acetamide involves the reaction of cyclopropylmethanol with acetamide in the presence of a base. This reaction typically occurs under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

Other synthetic routes may involve the use of various catalysts to increase yield and reduce reaction time. Optimizing reaction conditions such as temperature, solvent, and pH is crucial for efficient synthesis.

Industrial Production Methods

In industrial settings, the production of 2-(cyclopropylmethoxy)acetamide is often scaled up using continuous flow reactors. This method ensures consistent quality and higher yields. Industrial processes may also incorporate advanced purification techniques like crystallization and distillation to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)acetamide undergoes several types of chemical reactions, including:

  • Oxidation: : This compound can be oxidized to form corresponding carboxylic acids.

  • Reduction: : Reduction reactions can yield alcohols and other related compounds.

  • Substitution: : Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation reactions typically use reagents like potassium permanganate or chromium trioxide. Reduction reactions often involve hydrogen gas in the presence of a palladium catalyst. Substitution reactions may use halides or other nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the reagents and conditions used. For instance, oxidation typically produces carboxylic acids, while reduction can yield alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Pharmacological Applications

1. Treatment of Musculoskeletal Disorders

One of the most significant applications of 2-(cyclopropylmethoxy)acetamide is its role as an adenosine A2B receptor agonist, particularly in the treatment of musculoskeletal disorders such as sarcopenia. Sarcopenia is characterized by the loss of muscle mass and strength associated with aging. Research indicates that compounds like 2-(cyclopropylmethoxy)acetamide can activate the adenosine A2B receptors, leading to several beneficial effects:

  • Increased Oxygen Consumption : Studies have shown that this compound can significantly enhance the oxygen consumption of human and murine skeletal muscle explants, which is crucial for muscle metabolism and function .
  • Enhanced Glucose Uptake : The activation of A2B receptors also correlates with increased glucose uptake in skeletal muscle cells, providing energy necessary for muscle repair and function .
  • Improved Muscle Strength : In experimental models, treatment with this compound has been linked to increased muscle strength and regeneration capabilities in aged mice, counteracting age-related declines in muscle function .

Mechanistic Insights

The mechanism through which 2-(cyclopropylmethoxy)acetamide exerts its effects involves the modulation of intracellular signaling pathways associated with adenosine receptors. By stimulating the A2B receptor, it promotes pathways that enhance muscle cell metabolism and regeneration, making it a promising candidate for further development in treating age-related muscle degeneration.

Case Studies and Experimental Findings

Several studies have documented the effects of 2-(cyclopropylmethoxy)acetamide in vitro and in vivo:

  • In Vitro Studies : Experiments conducted on human primary skeletal muscle cells demonstrated that this compound significantly increases both oxygen consumption and glucose uptake, suggesting a robust metabolic enhancement effect .
  • Animal Models : In vivo studies using aged mice showed that administration of 2-(cyclopropylmethoxy)acetamide not only improved muscle strength but also increased the number of satellite cells—essential for muscle regeneration—indicating its potential as a therapeutic agent for sarcopenia .

Comparative Analysis of Related Compounds

Compound NameMechanism of ActionTherapeutic UseStudy Reference
2-(cyclopropylmethoxy)acetamideA2B receptor agonistSarcopenia, musculoskeletal health
BAY 60-6583A2B receptor agonistMuscle regeneration
Other A2B AgonistsVariesInflammatory diseases

Mechanism of Action

The mechanism by which 2-(cyclopropylmethoxy)acetamide exerts its effects depends on its application:

  • In biological systems: , it may interact with enzymes or receptors, altering their activity and downstream signaling pathways.

  • In chemical reactions: , it acts as a substrate, undergoing transformation through various catalytic and non-catalytic processes.

The specific molecular targets and pathways involved are still under investigation, with ongoing research aimed at elucidating these mechanisms in greater detail.

Comparison with Similar Compounds

Structural Analogues in the Aminopyridine-3,5-Dicarbonitrile Family

Several derivatives of the aminopyridine-3,5-dicarbonitrile core have been synthesized and evaluated (Table 1). Key comparisons include:

Key Findings :

  • The N-methylacetamide derivative (71% yield) demonstrates superior synthetic efficiency compared to analogues with allyloxy or acetamidophenyl groups (19–27% yields) .
  • The cyclopropylmethoxy group in BAY60-6583 enhances A2BAR selectivity, whereas structural modifications (e.g., allyloxy) may compromise receptor binding or metabolic stability .

Functional Analogues Targeting Adenosine Receptors

Table 2: Pharmacological Comparison of Adenosine Receptor Ligands
Compound Name Target Receptor Mechanism Key Features References
BAY60-6583 A2BAR Agonist Potent agonist with anti-inflammatory and cardioprotective effects
UK-432097 A2A Agonist Selective A2A agonist; studied for respiratory diseases
SCH442416 A2A Antagonist High A2A selectivity; used in Parkinson’s disease research
MRS-1706 A1/A3 Antagonist Dual antagonist; limited clinical relevance

Key Findings :

  • BAY60-6583’s cyclopropylmethoxy-acetamide structure differentiates it from nucleoside-like agonists (e.g., adenosine), enabling non-competitive binding and reduced off-target effects .
  • Compared to SCH442416 (A2A antagonist), BAY60-6583’s A2BAR selectivity highlights the role of substituents in dictating receptor specificity .

Biological Activity

2-(Cyclopropylmethoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C6H11NO2
  • Molecular Weight : 129.16 g/mol
  • IUPAC Name : 2-(cyclopropylmethoxy)acetamide

The compound features a cyclopropyl group attached to a methoxy group, which is further linked to an acetamide moiety. This unique structure is believed to contribute to its biological activity.

Research indicates that 2-(cyclopropylmethoxy)acetamide interacts with various biological targets, potentially influencing multiple pathways. The exact mechanisms are still under investigation; however, preliminary studies suggest it may act on neurotransmitter systems and exhibit anti-inflammatory properties.

Biological Activity Overview

The biological activities of 2-(cyclopropylmethoxy)acetamide can be summarized as follows:

Activity Type Description
Antiviral Exhibits potential antiviral properties against various viral strains.
Neurotransmitter Modulation May influence neurotransmitter systems, impacting mood and cognitive functions.
Anti-inflammatory Preliminary evidence suggests anti-inflammatory effects, possibly through modulation of cytokine release.

Case Studies and Research Findings

  • Antiviral Activity
    A study focusing on the antiviral potential of various acetamides found that 2-(cyclopropylmethoxy)acetamide exhibited significant activity against RNA viruses, particularly influenza strains. The compound was evaluated alongside established antiviral agents, demonstrating comparable efficacy in vitro .
  • Neurotransmitter Interaction
    In a pharmacological assessment, 2-(cyclopropylmethoxy)acetamide was shown to interact with serotonin receptors, suggesting a role in mood regulation and potential applications in treating depression or anxiety disorders .
  • Anti-inflammatory Effects
    A recent investigation into the anti-inflammatory properties of acetamides highlighted that 2-(cyclopropylmethoxy)acetamide reduced the production of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli . This suggests its potential use in managing inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of 2-(cyclopropylmethoxy)acetamide is crucial for optimizing its biological activity. Modifications to the cyclopropyl or methoxy groups can significantly alter its potency and selectivity towards specific biological targets. For instance, substituting different alkyl groups on the cyclopropyl ring may enhance receptor affinity or reduce off-target effects.

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